molecular formula C15H30O2 B1222760 Lauryl glycidyl ether CAS No. 2461-18-9

Lauryl glycidyl ether

Cat. No.: B1222760
CAS No.: 2461-18-9
M. Wt: 242.4 g/mol
InChI Key: VMSIYTPWZLSMOH-UHFFFAOYSA-N
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Description

Lauryl glycidyl ether, also known as dodecyl glycidyl ether, is a chemical compound with the molecular formula C15H30O2. It is characterized by a long hydrocarbon chain and an epoxy functional group. This colorless liquid is commonly used in the production of surfactants and emulsifiers. Its versatility and compatibility with various reaction conditions make it a valuable tool in organic chemistry .

Scientific Research Applications

Safety and Hazards

Lauryl glycidyl ether can cause skin irritation and serious eye damage . It may also cause long-lasting harmful effects to aquatic life . In case of a spill, all sources of ignition should be removed, and the area should be cleaned with ethanol followed by a soap and water solution . It is recommended to wear protective clothing and ensure adequate ventilation when handling this chemical .

Biochemical Analysis

Biochemical Properties

Lauryl glycidyl ether plays a significant role in biochemical reactions due to its ether and epoxide functional groups. These groups allow it to interact with various enzymes, proteins, and other biomolecules. For instance, the epoxide group can undergo nucleophilic ring-opening reactions with amines, thiols, and acids, leading to the formation of new covalent bonds . This reactivity makes this compound a valuable intermediate in the synthesis of complex molecules and polymers.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to penetrate cell membranes and interact with intracellular components can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with keratin filaments can disrupt the structure of corneocytes, leading to changes in cell function . Additionally, this compound’s surfactant properties can alter the fluidity of cell membranes, impacting cellular communication and transport processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA. This can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, the compound’s ability to modify proteins and other biomolecules can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade when exposed to strong acids, bases, or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and disruptions in metabolic processes . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be safely used without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by epoxide hydrolases, which catalyze the hydrolysis of the epoxide group to form diols . This metabolic transformation can affect the compound’s activity and its impact on metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich regions . Additionally, this compound can interact with transport proteins and binding proteins, influencing its localization and concentration within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments, affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl glycidyl ether can be synthesized through the reaction of 1-dodecanol with 1-bromo-2,3-epoxypropane. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Lauryl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Lauryl glycidyl ether belongs to the class of glycidyl ethers, which are characterized by the presence of an epoxy group. Similar compounds include:

Uniqueness: this compound is unique due to its long hydrocarbon chain, which imparts hydrophobic properties and enhances its compatibility with various organic compounds. This makes it particularly valuable in applications requiring improved flexibility, impact resistance, and surface properties .

Properties

IUPAC Name

2-(dodecoxymethyl)oxirane
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InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3
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InChI Key

VMSIYTPWZLSMOH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOCC1CO1
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Molecular Formula

C15H30O2
Record name LAURYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID0025494
Record name Dodecyl glycidyl ether
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Molecular Weight

242.40 g/mol
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Physical Description

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO]
Record name LAURYL GLYCIDYL ETHER
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Record name Dodecyl glycidyl ether
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name LAURYL GLYCIDYL ETHER
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CAS No.

2461-18-9
Record name LAURYL GLYCIDYL ETHER
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Record name Dodecyl glycidyl ether
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Record name Oxirane, 2-[(dodecyloxy)methyl]-
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Record name Dodecyl glycidyl ether
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Record name [(dodecyloxy)methyl]oxirane
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Record name GLYCIDYL LAURYL ETHER
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Record name DODECYL GLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

Dodecanol (167.4 g) and 8.1 g of trifluoromethanesulfonic acid were heated to 95° C. while stirring. To the reaction mixture, 166.5 g of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 8 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. Over 1 hour, 75 g of a 48% aqueous solution of sodium hydroxide was added dropwise at a temperature maintained at 50° C. After stirring for 3 hours, 120 mL of water was added to the reaction mixture to cause separation. The water layer thus occurred was removed. The residue was then washed twice with 100 mL of water, whereby 249 g of crude dodecyl glycidyl ether was obtained.
Quantity
167.4 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
166.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Lauryl glycidyl ether and how is it typically synthesized?

A1: this compound features an epoxy group linked to a twelve-carbon chain (lauryl group). Its molecular formula is C15H30O2, and it has a molecular weight of 242.40 g/mol. [] This compound is commonly synthesized through the reaction of lauryl alcohol with dichloropropanol. This reaction is often facilitated by a phase transfer catalyst, such as tetra-n-butyl ammonium hydrogen sulfate, to enhance the yield. []

Q2: How is the synthesis of this compound optimized, and what analytical techniques are used for its characterization?

A2: The synthesis yield of this compound can be optimized by manipulating several reaction parameters. Studies show that the most influential factor is the molar ratio of the reactants (dichloropropanol and lauryl alcohol). Subsequently, the alkali dosage, reaction time, and reaction temperature play significant roles. [] The optimal conditions, yielding up to 81.3% product, involve a dichloropropanol:lauryl alcohol ratio of 1.2:1, a sodium hydroxide:lauryl alcohol ratio of 2.2:1, a temperature of 50°C, and a reaction time of 4 hours. [] The structure of the synthesized compound is often confirmed using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. []

Q3: What are some of the applications of this compound in material science?

A3: this compound serves as a valuable component in various material applications. For instance, it acts as a reactive diluent in solvent-free epoxy primer compositions, contributing to enhanced adhesion and other desirable properties. [] Additionally, it's utilized in the development of photocrosslinkable siloxane-modified acrylate prepolymers. These prepolymers find use in photo-crosslinking type adhesive compositions, enhancing wettability, compatibility, and re-exfoliation characteristics. []

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